molecular formula C18H19NO5 B15346178 Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- CAS No. 75227-01-9

Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-

Cat. No.: B15346178
CAS No.: 75227-01-9
M. Wt: 329.3 g/mol
InChI Key: XUANEAMQWOIDLP-UHFFFAOYSA-N
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Description

Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: is a chemical compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is known for its complex structure, featuring multiple methoxy groups and an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)- typically involves multi-step organic reactions. One common approach is the acylation of 2-methoxyphenol with 2,4-dimethoxybenzoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methoxy groups to hydroxyl groups.

  • Reduction: : Reduction of the carbonyl group in the acetamide to an amine.

  • Substitution: : Replacement of one of the methoxy groups with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted phenol derivatives.

Scientific Research Applications

Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition.

  • Medicine: : Investigated for its therapeutic properties, such as anti-inflammatory and antioxidant effects.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acetamide, N-(5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl)-: can be compared to other similar compounds, such as:

  • Acetamide, N-(2,5-dimethylphenyl)-

  • Acetamide, N-(3,4-dimethoxyphenyl)-

These compounds share structural similarities but differ in the position and number of methoxy groups, leading to variations in their chemical properties and biological activities.

Properties

CAS No.

75227-01-9

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

N-[5-(2,4-dimethoxybenzoyl)-2-methoxyphenyl]acetamide

InChI

InChI=1S/C18H19NO5/c1-11(20)19-15-9-12(5-8-16(15)23-3)18(21)14-7-6-13(22-2)10-17(14)24-4/h5-10H,1-4H3,(H,19,20)

InChI Key

XUANEAMQWOIDLP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC

Origin of Product

United States

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